molecular formula C21H14O6 B3670370 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B3670370
M. Wt: 362.3 g/mol
InChI Key: LCAXJSGLWBEIFQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate is a complex organic compound that belongs to the class of chromen-2-ones It features a chromen-2-one core substituted with a methoxyphenyl group and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl group and the furoate ester. Key steps may include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 4-methoxybenzene under acidic conditions.

    Esterification with Furoic Acid: The final step is the esterification of the substituted chromen-2-one with furoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-furoate
  • 4-[4-(4-methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate

Uniqueness

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate is unique due to its specific substitution pattern and the presence of both chromen-2-one and furoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)17-12-20(22)27-19-11-15(8-9-16(17)19)26-21(23)18-3-2-10-25-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAXJSGLWBEIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate
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4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate
Reactant of Route 6
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate

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